molecular formula C24H20ClF2N3O3 B12430055 KRAS G12C inhibitor 17

KRAS G12C inhibitor 17

Cat. No.: B12430055
M. Wt: 471.9 g/mol
InChI Key: VUKUQOCNPKSWQJ-CHWSQXEVSA-N
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Description

KRAS G12C inhibitor 17 is a small molecule designed to target the KRAS G12C mutation, a common mutation in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is frequently found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound specifically binds to the mutant KRAS protein, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 17 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 17 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its biological activity .

Scientific Research Applications

KRAS G12C inhibitor 17 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 17 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated to a glycine in the G12C variant. This binding locks the KRAS protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the MAPK and PI3K pathways. By inhibiting these pathways, the compound effectively blocks cancer cell proliferation and survival .

Comparison with Similar Compounds

KRAS G12C inhibitor 17 can be compared with other KRAS G12C inhibitors such as sotorasib and adagrasib. While all these compounds target the same mutation, this compound may have unique properties such as:

Similar compounds include:

Properties

Molecular Formula

C24H20ClF2N3O3

Molecular Weight

471.9 g/mol

IUPAC Name

1-[(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-9-oxa-2,5,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-5-yl]prop-2-en-1-one

InChI

InChI=1S/C24H20ClF2N3O3/c1-3-19(32)29-10-13-11-33-18-8-28-23-14(24(18)30(13)9-12(29)2)7-15(25)20(22(23)27)21-16(26)5-4-6-17(21)31/h3-8,12-13,31H,1,9-11H2,2H3/t12-,13-/m1/s1

InChI Key

VUKUQOCNPKSWQJ-CHWSQXEVSA-N

Isomeric SMILES

C[C@@H]1CN2[C@H](CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl

Canonical SMILES

CC1CN2C(CN1C(=O)C=C)COC3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl

Origin of Product

United States

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